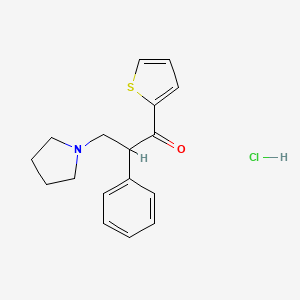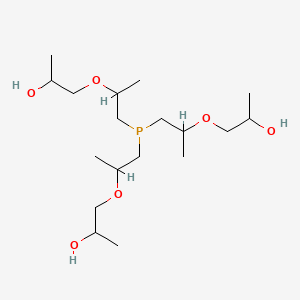
Tris(dipropylene glycol) phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dipropylene glycol) phosphine is a chemical compound with the molecular formula C18H39O6P. It is a tertiary phosphine, which means it contains a phosphorus atom bonded to three organic groups. This compound is known for its applications in various fields, including polymer chemistry and as a stabilizer in certain industrial processes.
Vorbereitungsmethoden
The synthesis of tris(dipropylene glycol) phosphine typically involves the reaction of dipropylene glycol with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction temperature and pressure.
Analyse Chemischer Reaktionen
Tris(dipropylene glycol) phosphine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tris(dipropylene glycol) phosphine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: It is used in the synthesis of biologically active compounds.
Industry: It is used as a stabilizer in the production of polymers and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of tris(dipropylene glycol) phosphine involves its ability to donate electrons through the phosphorus atom. This makes it an effective ligand in coordination chemistry, where it can form stable complexes with metal ions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or other reactants.
Vergleich Mit ähnlichen Verbindungen
Tris(dipropylene glycol) phosphine can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tris(hydroxymethyl)phosphine: Known for its applications in organic synthesis.
Tris(diethylamino)phosphine: Used in the synthesis of semiconductor quantum dots.
What sets this compound apart is its unique structure, which provides specific reactivity and stability characteristics that are valuable in its various applications.
Eigenschaften
CAS-Nummer |
25727-08-6 |
|---|---|
Molekularformel |
C18H39O6P |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1-[1-[bis[2-(2-hydroxypropoxy)propyl]phosphanyl]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C18H39O6P/c1-13(19)7-22-16(4)10-25(11-17(5)23-8-14(2)20)12-18(6)24-9-15(3)21/h13-21H,7-12H2,1-6H3 |
InChI-Schlüssel |
BKDYLOHUIGTFML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(C)CP(CC(C)OCC(C)O)CC(C)OCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




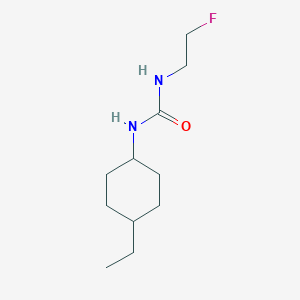
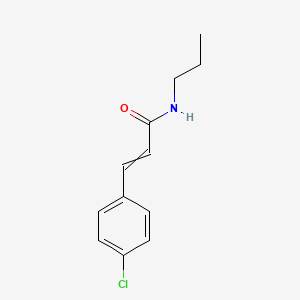
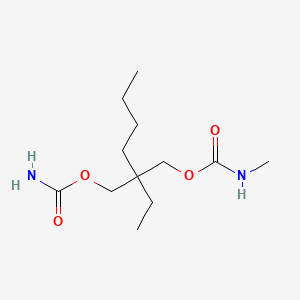

![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
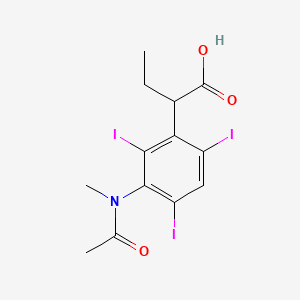
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)
